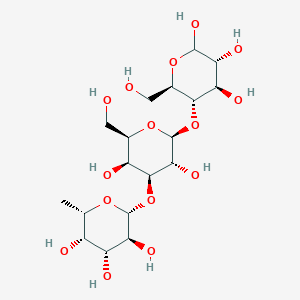

Galb-4(Fuca-3)Glc

Description

Significance of Glycans in Biological Systems

Glycans, the carbohydrate portions of glycoproteins, glycolipids, and proteoglycans, are integral to the fabric of life. Their structural diversity allows for a wide range of functions, influencing cellular behavior and organismal physiology.

The outer surface of every cell is adorned with a dense and complex layer of glycans, forming the glycocalyx. oup.com This intricate sugar coat mediates a multitude of cell-cell interactions and recognition events. oup.comresearchgate.net Fucosylated oligosaccharides, a class to which Galb-4(Fuca-3)Glc belongs, are particularly important in these processes. researchgate.netfrontiersin.org For instance, the Lewis X antigen, a trisaccharide with a structure related to this compound, is involved in cell adhesion events. oup.com The specific arrangement of sugars in these structures provides a molecular language that cells use to communicate with each other.

Oligosaccharides play a crucial role throughout embryonic development. pnas.org Fucosylated glycans, in particular, are implicated in key developmental events, from fertilization and early embryogenesis to the formation of the nervous system. nih.govresearchgate.netfrontiersin.org The fucosylation process is essential for the proper function of proteins like Notch, a transmembrane receptor that governs a wide range of cell fate decisions during development. frontiersin.orgnih.gov Furthermore, specific fucosylated structures, such as the Lewis X epitope (also known as stage-specific embryonic antigen-1), are expressed during early embryogenesis and are thought to mediate cell-cell adhesion in the developing embryo. acs.orgoup.com

The glycans on host cell surfaces are often the first point of contact for microorganisms. oup.comnih.gov Many pathogens have evolved to recognize and bind to specific host glycans, using them as receptors to initiate infection. nih.govnih.gov Fucosylated oligosaccharides are frequently involved in these interactions. nih.govoup.com For example, the gastric pathogen Helicobacter pylori attaches to the stomach lining by recognizing the Lewis b antigen, a fucosylated glycan. oup.com Conversely, the host can utilize fucosylated glycans to foster a healthy relationship with commensal microbes. For instance, the expression of certain fucosylated glycans in the gut can create a favorable environment for beneficial bacteria that can use fucose as a food source. oup.com

Overview of Fucosylated Glycans in Glycobiology

Fucosylation, the addition of a fucose sugar to a glycan chain, is a common and vital modification of oligosaccharides. nih.govresearchgate.net This process dramatically increases the structural diversity of glycans, with over 100 different fucosylated structures identified. researchgate.netfrontiersin.org Fucose is a deoxyhexose, meaning it lacks a hydroxyl group at the C-6 position, and it typically exists in the L-configuration in mammals. oup.com It is often found at the terminal, non-reducing end of glycan chains, making it readily available for recognition by other molecules. oup.comnih.gov

Fucosylated glycans are involved in a wide range of biological phenomena, including blood transfusion reactions, leukocyte adhesion, and signaling events mediated by the Notch receptor family. oup.com Alterations in the expression of fucosylated oligosaccharides have been linked to various diseases, including cancer. nih.govoup.com

Classification and Nomenclature of Oligosaccharides Related to this compound

Oligosaccharides are classified based on the number of monosaccharide units they contain. byjus.com Disaccharides have two, trisaccharides have three, and so on. byjus.comunacademy.com They can be further categorized as neutral or acidic, with acidic oligosaccharides containing negatively charged residues like sialic acid. cambridge.org

The systematic nomenclature of oligosaccharides provides specific information about the constituent sugars, their anomeric configuration (α or β), and the linkages between them. unacademy.comwikipedia.orgegyankosh.ac.in An oligosaccharide has a reducing end, which is a monosaccharide with a free hemiacetal group, and a non-reducing end. wikipedia.org

This compound is a trisaccharide. chemsynlab.com Its name indicates that it is composed of three sugar units: galactose (Gal), fucose (Fuc), and glucose (Glc). The nomenclature specifies the linkages:

Galb-4...Glc : A galactose molecule is linked to a glucose molecule via a β-1,4 glycosidic bond. This core structure is lactose (B1674315).

(...(Fuca-3)Glc) : A fucose molecule is linked to the glucose molecule at the 3rd carbon position via an α-glycosidic bond.

Therefore, this compound is more formally known as 3-Fucosyllactose (B594375), a trisaccharide where fucose is attached to the glucose unit of lactose. chemsynlab.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H32O15 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16?,17+,18-/m0/s1 |

InChI Key |

AUNPEJDACLEKSC-DQKDKLGVSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of Galb 4 Fuca 3 Glc

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Conformation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural and conformational analysis of oligosaccharides like Galb-4(Fuca-3)Glc. glycoforum.gr.jp It provides detailed information on the monosaccharide composition, the configuration of glycosidic linkages, and the spatial arrangement of the constituent sugar rings. glycoforum.gr.jp

Two-Dimensional NMR Techniques (e.g., COSY, TOCSY, NOESY, HSQC, HMBC)

A suite of two-dimensional (2D) NMR experiments is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts and for determining the connectivity and spatial proximity of atoms within the this compound molecule. researchgate.net

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are used to establish scalar coupling networks within each monosaccharide residue, allowing for the identification of individual spin systems corresponding to the galactose, fucose, and glucose units. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a map of the carbon skeleton. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two to three bonds), which is crucial for determining the glycosidic linkage positions. For instance, an HMBC correlation between the anomeric proton of fucose (Fuc H-1) and C-3 of the glucose residue (Glc C-3) would confirm the Fuca-(1→3)-Glc linkage. Similarly, a correlation between the anomeric proton of galactose (Gal H-1) and C-4 of the glucose residue (Glc C-4) would establish the Galb-(1→4)-Glc linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) and its rotating-frame equivalent, ROESY , provide information about through-space proximities between protons. nih.gov Inter-residue NOEs are particularly important for determining the conformation around the glycosidic linkages. glycoforum.gr.jp For example, a NOE between Fuc H-1 and Glc H-3 would indicate a specific spatial arrangement for the Fuca-(1→3)-Glc bond.

| 2D NMR Experiment | Correlating Nuclei | Structural Information Deduced |

|---|---|---|

| HMBC | Gal H-1 to Glc C-4 | Confirms the β-D-Galp-(1→4)-D-Glcp linkage |

| HMBC | Fuc H-1 to Glc C-3 | Confirms the α-L-Fucp-(1→3)-D-Glcp linkage |

| NOESY/ROESY | Gal H-1 and Glc H-4 | Provides spatial proximity data for the Gal(1-4)Glc linkage conformation |

| NOESY/ROESY | Fuc H-1 and Glc H-3 | Provides spatial proximity data for the Fuc(1-3)Glc linkage conformation |

Investigation of Glycosidic Linkage Conformations and Flexibility

The conformation of oligosaccharides is primarily defined by the torsion angles (φ, ψ, and for 1→6 linkages, ω) around the glycosidic bonds. diva-portal.org These linkages are often flexible, meaning the molecule exists as a population of interconverting conformers rather than a single static structure. diva-portal.org

NMR data, particularly inter-residue NOEs and three-bond J-couplings (³J), are used to derive constraints on these torsion angles. glycoforum.gr.jp However, due to conformational averaging, experimental NMR parameters represent a weighted average of the entire conformational ensemble. diva-portal.org Therefore, a comprehensive understanding of glycosidic linkage conformation and flexibility often requires the integration of NMR data with theoretical calculations, such as molecular dynamics (MD) simulations. glycoforum.gr.jpnih.gov This combined approach allows for the generation of conformational distribution functions that describe the range of accessible conformations and their relative populations. diva-portal.org

Mass Spectrometry (MS) for Sequence and Branching Determination

Mass spectrometry is a powerful tool for determining the primary structure of oligosaccharides, including their molecular weight, monosaccharide composition, sequence, and branching patterns. researchgate.net Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for carbohydrate analysis as they generate intact molecular ions with minimal fragmentation. researchgate.net

Tandem Mass Spectrometry (MS/MS or MSn) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is essential for elucidating the detailed structure of branched oligosaccharides like this compound. researchgate.netnih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+Na]⁺ adduct of the trisaccharide) is selected and then fragmented through collision-induced dissociation (CID) or other activation methods. nih.gov The resulting fragment ions provide information about the sequence and branching of the monosaccharide units.

The fragmentation of oligosaccharides typically involves cleavage of the glycosidic bonds (producing B, C, Y, and Z ions) and cross-ring cleavages (producing A and X ions). The observed fragmentation pattern allows for the reconstruction of the carbohydrate sequence. For this compound, the loss of the terminal fucose residue (a deoxyhexose) followed by the loss of the galactose residue (a hexose) would be characteristic. The branching point can be identified by specific fragment ions that arise from the simultaneous cleavage of both branches from the glucose core. Negative ion mode MS/MS can be particularly useful for distinguishing linkage isomers in some cases. reading.ac.uk

| Fragment Ion Type | Description | Inferred Structural Feature |

|---|---|---|

| Y-ion | Loss of the terminal fucose residue | Presence of a terminal deoxyhexose |

| Y-ion | Loss of the terminal galactose residue | Presence of a terminal hexose |

| B-ion | Represents the fucosyl cation | Confirms fucose as a non-reducing end monosaccharide |

| B-ion | Represents the galactosyl cation | Confirms galactose as a non-reducing end monosaccharide |

| Internal Fragment | Fragment arising from the loss of both fucose and galactose | Confirms the branched structure with glucose at the core |

Integration with Enzymatic Digestions for Structural Confirmation

The combination of mass spectrometry with enzymatic digestions using specific exoglycosidases provides a powerful method for confirming the sequence and anomeric configuration of glycosidic linkages. acs.orgnih.gov Exoglycosidases are enzymes that cleave specific monosaccharide residues from the non-reducing end of an oligosaccharide with high specificity for both the sugar and the linkage anomeric configuration (α or β). nih.gov

For this compound, a sequential digestion could be performed:

Treatment with α-L-fucosidase: This enzyme would specifically cleave the α-linked fucose. Analysis by MS before and after digestion would show a mass shift corresponding to the loss of a fucose residue, confirming the α-anomericity of the fucosidic linkage.

Subsequent treatment with β-galactosidase: Following the removal of fucose, the resulting disaccharide could be treated with a β-galactosidase. A subsequent mass shift corresponding to the loss of a galactose residue would confirm the β-anomericity of the galactosidic linkage.

This on-target enzymatic digestion followed by MS analysis is a rapid and highly sensitive method for validating structural assignments made by other techniques. acs.org

X-ray Crystallography of this compound and Glycoconjugates

X-ray crystallography has been instrumental in determining the three-dimensional structure of 3-Fucosyllactose (B594375), particularly when it is bound to proteins (glycoconjugates). nih.gov This technique has provided high-resolution views of 3-FL in complex with biological receptors, such as the P domain of the norovirus capsid and solute-binding proteins from gut bacteria. nih.govrcsb.orgrcsb.org These studies reveal how 3-FL mimics the structure of histo-blood group antigens (HBGAs), allowing it to act as a decoy receptor. nih.govnih.gov

For instance, the crystal structure of the GII.10 norovirus P domain in complex with 3-FL has been resolved to a high resolution, providing precise atomic coordinates and insight into the binding mechanism. rcsb.orgnih.gov Similarly, the structure of a solute-binding protein from Bifidobacterium longum subsp. infantis complexed with 3-FL highlights the molecular basis for its uptake by beneficial gut microbes. rcsb.org

| PDB ID | Macromolecule | Resolution (Å) | Reference |

|---|---|---|---|

| 5HZA | Norovirus GII.10 P domain in complex with 3-FL | 1.35 | rcsb.orgnih.gov |

| 6HUS | 2'-/3-fucosyllactose binding protein from B. longum in complex with 3-FL | 1.41 | rcsb.org |

In its protein-bound state, the molecular structure of 3-FL is precisely defined by a network of interactions. nih.gov Crystallographic analysis of the norovirus P domain complex shows that the trisaccharide adopts a specific conformation where the glucose unit twists upwards, and the terminal galactose turns to partially overlap the fucose. nih.gov

The stability of this complex is maintained through numerous hydrogen bonds. nih.govunige.ch Key interactions include:

The terminal galactose is held by two hydrogen bonds from the side chain of a tyrosine residue (Tyr452) in the norovirus protein. nih.gov

The fucose residue participates in several hydrogen bonds and is identically positioned to the fucose of HBGAs, which it mimics. nih.gov

The central glucose residue, however, is not held by any direct interactions with the protein in this particular complex. nih.gov

In addition to direct hydrogen bonds, water-mediated interactions also play a crucial role in stabilizing the bound conformation, with water molecules forming bridges between the sugar and the protein. nih.govunige.ch Computational studies complement these findings, suggesting that intramolecular hydrogen bonds, specifically between the fucose and galactose (Fuc:O3 to Gal:O4) and the fucose and glucose (Fuc:O5 to Glc:O2), are critical for stabilizing the structure of 3-FL even in its unbound state. tandfonline.com

The available X-ray crystallography data for 3-Fucosyllactose is derived from its co-crystallization with proteins. nih.govrcsb.org In this context, the crystal packing is dictated by the arrangement of the protein-ligand complexes within the crystal lattice, rather than by interactions between individual trisaccharide molecules. numberanalytics.com The analysis of these structures focuses on the interactions within the protein's binding pocket that define the conformation of the bound 3-FL. nih.gov

Within the crystal lattice of the norovirus P domain complex, the 3-FL molecule is situated at the dimeric interface of the protein. nih.gov The interactions observed are primarily between the trisaccharide and the amino acid residues of the protein, as well as with structured water molecules, which collectively create a specific microenvironment for the ligand. nih.govunige.ch There is no evidence from these glycoconjugate structures of direct, ordered inter-trisaccharide interactions that would be characteristic of a pure crystalline state of 3-FL. The packing features are therefore described by the symmetrical arrangement of the protein units, which in turn orients the bound trisaccharide within the lattice. numberanalytics.commdpi.com

Computational Modeling and Molecular Dynamics Simulations

Computational methods, particularly molecular dynamics (MD) simulations, have become essential for exploring the conformational landscape and dynamic behavior of flexible molecules like 3-Fucosyllactose. tandfonline.comtandfonline.com These simulations model the movements of atoms over time, providing insights that are complementary to the static pictures offered by crystallography. tandfonline.comoup.com

Molecular dynamics simulations have been extensively used to predict the most stable three-dimensional shapes of 3-FL. tandfonline.comnih.gov Studies involving long-duration MD simulations (up to 250 ns) have shown that 3-FL predominantly adopts a single, stable conformational model. tandfonline.comtandfonline.com This stability is attributed to specific intramolecular hydrogen bonds that lock the molecule into a preferred shape. tandfonline.com The resulting conformational models have been deposited in public databases, such as the 3-Dimensional Structural Database for Sialic acid-containing CARbohydrates (3DSDSCAR), for broader scientific use. tandfonline.comnih.gov

| Glycosidic Linkage | Torsion Angles (φ, ψ) | Reference |

|---|---|---|

| Fuc(α1-3)Glc | (75°, 40°) | tandfonline.com |

| Gal(β1-4)Glc | (60°, 0°) | tandfonline.com |

The surrounding environment, especially water, significantly influences the conformation of carbohydrates. MD simulations performed in explicit water have demonstrated that both direct and water-mediated hydrogen bonds are crucial for stabilizing the structure of 3-FL when it interacts with proteins. tandfonline.comnih.gov These computational findings are consistent with crystallographic data, which also show the presence of structured water molecules mediating contacts between 3-FL and its protein receptor. nih.gov The hydration shell around the trisaccharide plays a key role in maintaining its conformational integrity, both in solution and in biological complexes. tandfonline.com

Biosynthesis and Metabolism of Galb 4 Fuca 3 Glc

Enzymatic Pathways of Fucosylation

The defining feature of Galb-4(Fuca-3)Glc is the addition of a fucose sugar in an α1,3 linkage to the N-acetylglucosamine (GlcNAc) residue of a Type 2 glycan chain (Galβ1-4GlcNAc). This critical step is catalyzed by a specific group of enzymes known as α1,3-fucosyltransferases.

The synthesis of the Lewis X antigen is primarily carried out by a subset of the α1,3-fucosyltransferase (α1,3-FT) family. In humans, this family includes several enzymes, with Fucosyltransferase IV (FUT4) and Fucosyltransferase IX (FUT9) being the most potent catalysts for the formation of the Le^x structure. nih.govnih.gov While other fucosyltransferases like FUT3, FUT5, and FUT6 can also synthesize Le^x, FUT4 and FUT9 exhibit strong activity towards this specific linkage. nih.gov Conversely, FUT7 shows no activity in synthesizing the Le^x epitope. nih.govresearchgate.net These enzymes are typically localized in the Golgi apparatus, where they encounter their acceptor substrates. nih.gov

Table 1: Key Fucosyltransferases in this compound Synthesis

| Enzyme | Gene | Primary Function in Le^x Synthesis |

|---|---|---|

| Fucosyltransferase IV | FUT4 | Potent catalyst for Le^x formation nih.govnih.gov |

| Fucosyltransferase IX | FUT9 | Potent catalyst for Le^x formation nih.govnih.govresearchgate.net |

| Fucosyltransferase VI | FUT6 | Can synthesize Le^x structures researchgate.net |

A crucial aspect of fucosyltransferase function is their specificity for the underlying glycan chain. The synthesis of this compound occurs on a Type 2 chain, which is characterized by a Galβ1-4GlcNAc linkage. FUT4 and FUT9 demonstrate a clear preference for these Type 2 acceptors. nih.govresearchgate.net In contrast, other fucosyltransferases, such as those involved in the synthesis of Lewis A antigens, preferentially act on Type 1 chains (Galβ1-3GlcNAc). acs.org This substrate specificity is a key determinant of the type of fucosylated antigen produced by a cell.

The fucosyltransferases responsible for this compound synthesis are encoded by a family of FUT genes. nih.gov FUT4 and FUT9 are the principal genes whose protein products, FUT4 and FUT9 respectively, drive the formation of the Lewis X antigen. researchgate.netnih.gov The expression of these genes is highly regulated, leading to the tissue-specific and developmentally controlled presentation of the Le^x epitope. For instance, FUT4 and FUT9 are the earliest α3-fucosyltransferase genes to be strongly expressed during the initial two months of human embryogenesis. nih.gov

The addition of fucose to the acceptor substrate requires an activated form of the sugar, which is Guanosine diphosphate (B83284) fucose (GDP-fucose). This nucleotide sugar is the universal donor for all fucosyltransferase reactions. The synthesis of GDP-fucose in mammalian cells occurs through two main pathways: the de novo pathway and the salvage pathway.

The de novo pathway is the primary source of GDP-fucose and begins with GDP-mannose. A series of enzymatic reactions converts GDP-mannose into GDP-fucose. The salvage pathway provides an alternative route, utilizing free fucose from the extracellular environment or from the breakdown of other glycoconjugates to synthesize GDP-fucose.

Regulation of Glycosyltransferase Expression and Activity

The expression of the fucosyltransferases that synthesize this compound is under intricate transcriptional control, ensuring that the Lewis X antigen is present at the right time and in the right place.

The expression of the FUT4 gene is regulated in a cell-type-specific manner. nih.gov Studies have identified distinct enhancer regions in the FUT4 gene that are active in colon adenocarcinoma and myeloid cell lines, respectively. nih.gov Furthermore, transcription factors such as Heat-Shock Factor 1 (HSF1) and Sp1 have been shown to be required for FUT4 promoter activity in breast cancer cells. asm.org The androgen receptor has also been found to transcriptionally upregulate FUT4 expression. nih.gov In the human endometrium, progesterone (B1679170) has been shown to significantly increase FUT4 transcription and translation. nih.gov

The regulation of FUT9 expression is also tightly controlled, with its expression being developmentally regulated. nih.gov For example, FUT9 is highly expressed in the developing brain and is considered the primary enzyme responsible for Le^x synthesis in this tissue. researchgate.netnih.gov The tissue-specific expression of FUT9 is also evident in adults, with strong expression in the forebrain and stomach. nih.gov

Metabolic Fate and Degradation Pathways

The turnover of this compound is as critical as its synthesis for maintaining cellular homeostasis. The degradation of this trisaccharide involves the sequential removal of its constituent monosaccharides by specific glycosidases.

The initial step in the degradation of N-linked glycans carrying the Lewis X epitope is believed to be the removal of the peripheral fucose residue. nih.gov This is carried out by α-L-fucosidases, which are capable of cleaving the α1-3 linkage between fucose and N-acetylglucosamine. Several microbial α-L-fucosidases belonging to glycoside hydrolase (GH) families 29 and 95 have been identified that can hydrolyze α-1,3 fucosidic linkages. nih.govasm.org For instance, certain α-L-fucosidases from probiotic Lactobacillus casei and Bifidobacterium bifidum can degrade fucosylated oligosaccharides containing this linkage. asm.org

Following the removal of fucose, the remaining disaccharide, Galβ1-4GlcNAc, is further degraded. This involves the action of β-galactosidases to remove the terminal galactose, followed by β-N-acetylhexosaminidases to cleave the N-acetylglucosamine. This sequential degradation typically occurs within the lysosomes, the cell's recycling centers. nih.govnih.gov

In the context of the gut, the microbiota plays a significant role in the degradation of complex carbohydrates, including host-derived glycans like those carrying the Lewis X antigen. Gut bacteria possess a vast array of carbohydrate-active enzymes that can break down these structures, influencing host physiology. nih.gov

Role of Glycoside Hydrolases

Glycoside hydrolases (GHs) are a broad category of enzymes responsible for the cleavage of glycosidic bonds, playing a central role in the breakdown of complex carbohydrates like Galβ-4(Fucα-3)Glc. The degradation of this trisaccharide requires the sequential action of at least two types of GHs: α-L-fucosidases and β-galactosidases.

α-L-Fucosidases: These enzymes catalyze the hydrolysis of the α-1,3-fucosidic linkage, releasing fucose from the glucose core. Microbial α-L-fucosidases, which are crucial for the metabolism of fucosylated oligosaccharides, have been identified in several GH families, including GH29 and GH95. These enzymes are commonly found in gut bacteria and are essential for initiating the degradation of fucosylated glycans.

β-Galactosidases: Following or preceding the removal of fucose, β-galactosidases cleave the β-1,4-galactosidic bond, releasing galactose. These enzymes are widespread in nature and are involved in the degradation of lactose (B1674315) and other galactosylated compounds. In the context of gut microbiota, β-galactosidases from genera like Bifidobacterium are key to utilizing galacto-oligosaccharides.

The specific order of cleavage—whether the fucose or the galactose is removed first—can depend on the specific enzymes produced by the microbial community present.

| Enzyme Class | Glycosidic Bond Cleaved | Relevant GH Families |

| α-L-Fucosidase | α-1,3 linkage between fucose and glucose | GH29, GH95 |

| β-Galactosidase | β-1,4 linkage between galactose and glucose | GH2, GH35, GH42 |

Microbial Metabolism of Galβ-4(Fucα-3)Glc (e.g., by Gut Microbiota)

The human gut microbiota possesses a vast enzymatic repertoire for the degradation of complex carbohydrates that are indigestible by the host. Fucosylated oligosaccharides, such as Galβ-4(Fucα-3)Glc, serve as important nutrients for specific gut commensals, particularly species of the genus Bifidobacterium.

The metabolism of such complex glycans by gut bacteria is a highly organized process. For instance, members of the Bacteroidetes phylum utilize a "selfish" model for glycan degradation, which involves multiprotein systems known as Starch Utilization Systems (Sus). This model is characterized by the binding of the oligosaccharide to the bacterial cell surface, followed by its translocation into the periplasm for enzymatic degradation. This ensures that the released monosaccharides are primarily utilized by the degrading bacterium.

Bifidobacterium species, prominent in the infant gut, have evolved specialized pathways to metabolize fucosylated HMOs. researchgate.net Their genomes often encode a suite of glycoside hydrolases, including α-L-fucosidases and β-galactosidases, enabling them to sequentially break down complex structures like Galβ-4(Fucα-3)Glc. nih.gov The fermentation of these oligosaccharides by bifidobacteria leads to the production of short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are beneficial to the host.

The degradation of mucin glycans, which share structural similarities with Galβ-4(Fucα-3)Glc, provides a model for this metabolic process. Gut microbes can release fucose and galactose from mucin glycans through the action of various α-fucosidases and β-galactosidases. nih.gov

| Microbial Genus | Key Metabolic Role | Relevant Enzymes |

| Bifidobacterium | Primary degrader of fucosylated oligosaccharides in the infant gut. | α-L-fucosidases, β-galactosidases |

| Bacteroides | Utilizes Sus-like systems for the binding and degradation of complex glycans. | Broad range of glycoside hydrolases |

Cellular Catabolism of Glycans Containing Galβ-4(Fucα-3)Glc

Within human cells, the degradation of glycans, including those containing the Galβ-4(Fucα-3)Glc structure that may be part of larger glycoproteins or glycolipids, occurs primarily within the lysosomes. Lysosomes are organelles filled with a wide array of hydrolytic enzymes that function at an acidic pH to break down complex macromolecules.

The catabolism of fucosylated glycans is critically dependent on the lysosomal enzyme α-L-fucosidase 1 (FUCA1). This enzyme is responsible for removing fucose residues from various glycoconjugates. The cleavage of fucose is often a prerequisite for the further action of other lysosomal glycosidases, such as β-galactosidases, which then remove galactose residues.

A deficiency in FUCA1 activity leads to a rare lysosomal storage disease known as fucosidosis. In this condition, the inability to remove fucose causes the accumulation of fucose-containing glycans and glycolipids within the lysosomes of various tissues. This accumulation disrupts normal cellular function and leads to severe pathological consequences. The breakdown of glycans within lysosomes is essential for cellular homeostasis, and processes like macroautophagy, which deliver cellular components to the lysosome for degradation, are dependent on efficient glycan degradation by enzymes like FUCA1. wikipedia.orgmdpi.com

| Cellular Location | Key Enzyme | Function | Associated Disorder |

| Lysosome | α-L-fucosidase 1 (FUCA1) | Cleavage of fucose residues from glycoconjugates. | Fucosidosis |

| Lysosome | β-Galactosidase | Cleavage of galactose residues from glycoconjugates. | GM1 gangliosidosis, Morquio B disease |

Compound Names

| Abbreviation | Full Name |

| Gal | Galactose |

| Fuc | Fucose |

| Glc | Glucose |

| GalNAc | N-Acetylgalactosamine |

| GlcNAc | N-Acetylglucosamine |

| UDP | Uridine diphosphate |

| GDP | Guanosine diphosphate |

Molecular Recognition and Biological Functions of Galb 4 Fuca 3 Glc

Protein-Glycan Interactions

Protein-glycan interactions are a cornerstone of cellular communication and recognition. The Galb-4(Fucα-3)Glc motif serves as a ligand for a diverse array of proteins, initiating various biological pathways.

Binding to Glycan-Binding Proteins (Lectins)

Lectins are proteins that bind specifically to carbohydrates. The interaction between lectins and glycan structures like Galb-4(Fuca-3)Glc is characterized by high specificity, which is essential for their function in cell-cell recognition, signaling, and immunity. Much of the research in this area has focused on the Lewis X (Leˣ) trisaccharide, Galβ1-4(Fucα1-3)GlcNAc, which shares the core structure of 3-Fucosyllactose (B594375) but with an N-acetylated glucose. The data for Leˣ provides significant insight into the binding potential of the Galb-4(Fucα-3)Glc structure.

Specificity Profiling of Mammalian Lectins (e.g., Galectins, Selectins)

Mammalian lectins play critical roles in inflammation, immune responses, and cancer metastasis. Their ability to recognize specific glycan structures, including fucosylated ones, is key to these functions.

Selectins : This family of C-type lectins is crucial for the initial adhesion of leukocytes to the vascular endothelium during inflammation. The sialylated form of Lewis X, known as Sialyl-Lewis X (sLeˣ), is a primary ligand for E-selectin and P-selectin. jmordoh.com.ar The core Leˣ structure is indispensable for this interaction. L-selectin also recognizes sialylated, fucosylated, and sulfated glycans on its ligands. psu.eduoup.com The binding is dependent on the presence of α2-3-linked sialic acids and α1-3/4-linked fucose. oup.com

Galectins : This family of β-galactoside-binding lectins modulates various immune and cellular processes.

Galectin-1 : Human galectin-1 shows a high affinity for terminal N-acetyllactosamine (LacNAc). Its binding can be enhanced by the presence of the Leˣ antigen within chimeric polysaccharide sequences. oup.com However, fucosylation in the form of blood group A and B antigens can inhibit Gal-1 binding. nih.gov

Galectin-3 : This lectin is involved in inflammation and cancer. It can bind to the glycosylated 4-1BB receptor, a member of the TNF receptor superfamily, and this interaction can be blocked by lactose (B1674315), indicating a canonical carbohydrate-dependent binding. frontiersin.org Glycan array analyses have shown that Galectin-3 can bind to certain complex N-glycans. acs.org

Other Galectins : Galectin-2, -4, and -8 demonstrate significant binding to ABO(H) blood group antigens, which often feature fucosylated structures. nih.gov Sulfation of LacNAc can enhance binding by Galectin-4 and Galectin-8. nih.gov

Table 1: Specificity of Mammalian Lectins for this compound-Related Structures

| Lectin Family | Specific Lectin | Recognized Glycan Structure | Biological Context | Citations |

| Selectins | E-Selectin, P-Selectin | Sialyl-Lewis X (sLeˣ) | Leukocyte rolling and adhesion, cancer cell adhesion | jmordoh.com.ar |

| L-Selectin | Sialylated, sulfated, and fucosylated lactosamines | Lymphocyte homing, inflammation | psu.eduoup.com | |

| Galectins | Galectin-1 | Terminal LacNAc, binding enhanced by internal Leˣ | Immune modulation | oup.com |

| Galectin-3 | Glycosylated receptors (e.g., 4-1BB), complex N-glycans | Inflammation, cancer | frontiersin.orgacs.org | |

| Galectin-2, -4, -8 | ABO(H) blood group antigens | Cell recognition | nih.gov |

Characterization of Microbial Lectin Interactions (e.g., Bacterial Fucolectin-Related Proteins)

Microbial pathogens often utilize lectins to adhere to host tissues, a critical step in colonization and infection. Many of these interactions target fucosylated glycans present on host cell surfaces.

Helicobacter pylori : Certain strains of this bacterium, which colonizes the human gastric mucosa, express the Leˣ antigen on their lipopolysaccharide. vumc.nl This molecular mimicry of a host antigen is believed to aid in mucosal adhesion and evasion of the host immune system. vumc.nl The human C-type lectin DC-SIGN can bind to Leˣ glycans on H. pylori. jmordoh.com.ar

Streptococcus pneumoniae : A fucolectin-related protein (FRP) from this bacterium exhibits specific binding to fucosylated oligosaccharides. Its strongest interaction was observed with L-Fucα1-2Galβ1-4(L-Fucα1-3)Glc, highlighting a preference for structures containing the 3-fucosylated glucose motif. researchgate.net

Clostridium difficile : Toxin A from C. difficile is known to bind to glycoconjugates with terminal Galα1-3Galβ1-4GlcNAc sequences. oup.com While its primary targets are different, the study of its cross-reactivity provides a framework for understanding lectin-glycan interactions.

Table 2: Microbial Lectin Interactions with Fucosylated Glycans

| Microbe | Microbial Lectin/Protein | Host/Target Glycan | Putative Function | Citations |

| Helicobacter pylori | Surface Lipopolysaccharide | Host cell surface glycans | Adhesion, immune evasion | jmordoh.com.arvumc.nl |

| Streptococcus pneumoniae | Fucolectin-Related Protein (FRP) | L-Fucα1-2Galβ1-4(L-Fucα1-3)Glc | Host-pathogen interaction | researchgate.net |

| Staphylococcus epidermidis | Aap (surface protein) | Sulfated Lewis X structures | Skin colonization | unmc.edu |

Interaction with Antibodies and Immunoglobulins

The Galb-4(Fucα-3)GlcNAc (Leˣ) structure is an antigen, known as CD15, and can elicit specific antibody responses. These antibodies are valuable tools for research and have potential therapeutic applications.

Anti-Leˣ Monoclonal Antibodies : Specific monoclonal antibodies (mAbs) that recognize the Leˣ trisaccharide have been developed. For instance, mAbs FC-2.15 and MCS-1 have been used to probe the function of Leˣ in the adhesion of breast cancer cells to endothelial cells. jmordoh.com.ar The ability of these antibodies to block cellular interactions underscores the accessibility and functional importance of the Leˣ epitope on the cell surface. jmordoh.com.ar

Natural Antibodies : The human immune system produces natural antibodies against certain glycan structures. For example, natural α-galactosyl IgG antibodies recognize terminal Galα1-3Gal structures. oup.comoup.com While the specificity is for the α-anomer of galactose, the study of such antibodies informs the general principles of immune recognition of carbohydrates.

Structural Determinants of Binding Affinity and Specificity

The precise three-dimensional arrangement of the sugar residues and their hydroxyl groups determines the affinity and specificity of protein-glycan interactions.

Role of Fucose : The fucose residue is a critical determinant for many interactions. For selectins, the fucose moiety, along with sialic acid, forms the key binding epitope. jmordoh.com.ar For the Ulex europaeus lectin I (UEA-I), which recognizes the H-type 2 antigen, the hydroxyl groups of the fucose residue are deeply buried in the binding pocket and form essential hydrogen bonds with the protein. yorku.ca

Influence of Adjacent Sugars : The context of the core structure is also vital. The binding of the S. pneumoniae FRP is influenced by the density of fucose residues and the nature of the adjacent sugar (Glc vs. GlcNAc). researchgate.net

Hydrophobic and Ionic Interactions : Beyond hydrogen bonding, other forces contribute to binding. Hydrophobic interactions between the sugar and apolar amino acid residues in the lectin's binding site are important, as seen with the S. pneumoniae FRP. researchgate.net Furthermore, the binding of selectins to their ligands has a significant ionic component, which can be inhibited by high salt concentrations. oup.com

Carbohydrate-Carbohydrate Interactions (CCIs) Mediated by this compound

Beyond interacting with proteins, carbohydrates can engage in specific self-recognition, a phenomenon known as carbohydrate-carbohydrate interaction (CCI). The Leˣ determinant is a classic example of a glycan that mediates such interactions.

Homophilic Leˣ-Leˣ Interactions : The Leˣ trisaccharide is known to participate in homophilic (Leˣ-Leˣ) binding. These interactions are proposed to be a key mechanism in the compaction of the mouse embryo and the aggregation of embryonal carcinoma cells. nih.govscienceopen.com

Biophysical Characteristics : CCIs are typically characterized by low affinity but high specificity. scienceopen.com This "ultra-weak" nature is advantageous for transient and dynamic processes like initial cell adhesion and recognition. scienceopen.comresearchgate.net

Modulation of CCIs : The strength of Leˣ-Leˣ interactions can be influenced by the cellular environment. Studies using model membranes have shown that the presence of bivalent cations like Ca²⁺ can modulate the kinetic parameters of binding. scienceopen.comresearchgate.net Moreover, cholesterol in the membrane can increase the strength of these CCIs, likely by altering the presentation and spatial organization of the glycolipids. scienceopen.comresearchgate.net These findings suggest a dynamic regulation of cell adhesion through the modulation of the membrane environment.

Mechanisms of Self-Association (e.g., Lex-Lex Interactions)

The self-recognition, or homotypic interaction, between Le^x determinants is a key mechanism underlying initial cell-cell adhesion. nih.gov This "Le^x-Le^x" interaction is characterized by its ultra-weak affinity, yet high specificity, which is essential for dynamic and transient cellular processes. scienceopen.comnih.gov The strength of this interaction is significantly enhanced through polyvalent presentation, where the clustering of Le^x antigens on the cell surface leads to a cooperative binding effect. researchgate.netresearchgate.net

First-principles molecular dynamics calculations have been employed to study the interacting conformations of Le^x trisaccharides in the crystalline phase. acs.org These studies have identified and characterized the hydrogen-bond network responsible for the mutual interaction of Le^x pairs, while intramolecular stability is primarily maintained by dispersion forces. acs.org This detailed understanding of the geometry and energetics of Le^x-Le^x dimerization provides valuable insights into the mechanisms driving this carbohydrate-carbohydrate interaction. nih.gov

Influence of Membrane Environment and Lipids (e.g., Cholesterol) on CCIs

The surrounding membrane environment plays a critical role in modulating carbohydrate-carbohydrate interactions (CCIs), including those of Le^x. The presence of cholesterol, an essential component of most eukaryotic cell membranes, has a notable impact. scienceopen.comnih.govnih.gov Studies have shown that the addition of cholesterol to model lipid bilayers increases the strength of Le^x-Le^x interactions. scienceopen.comnih.govresearchgate.net This suggests that cholesterol influences the presentation and spatial organization of glycosphingolipids within the membrane, thereby enhancing their ability to engage in trans-interactions. scienceopen.comnih.gov

Cholesterol is known to affect membrane fluidity and rigidity and can directly influence signal transduction and protein interactions. nih.gov Its preferential interaction with saturated lipids supports the formation of lipid rafts, which are membrane microdomains enriched with saturated lipids and cholesterol. nih.gov The clustering of Le^x-bearing glycolipids within these "glycosynaptic microdomains" is thought to be crucial for their function in cell adhesion and signaling.

Modulation by Metal Ions (e.g., Ca2+)

The interaction between Le^x determinants is significantly modulated by the presence of divalent cations, particularly calcium ions (Ca²⁺). nih.govscienceopen.comnih.govscispace.com Numerous studies have demonstrated that Ca²⁺ is a crucial mediator of Le^x-Le^x binding. nih.govscispace.com While some early experiments observed Le^x-Le^x interactions at physiological Ca²⁺ concentrations (e.g., 0.9 mM), many subsequent studies have utilized higher concentrations (e.g., 10 mM) to robustly demonstrate this dependence. scienceopen.comnih.gov

The addition of Ca²⁺ has been shown to increase the adhesion energy between vesicles functionalized with Le^x-bearing glycolipids by approximately 2.5 times compared to a sodium chloride solution. scispace.com This Ca²⁺-dependent enhancement of adhesion is specific to the Le^x-Le^x interaction. scispace.com Kinetic analyses have revealed that Ca²⁺ modulates both the association and dissociation rates of this interaction. scienceopen.comnih.gov The binding of Ca²⁺ is thought to induce a conformational change in the Le^x molecule, facilitating a more stable interaction between opposing determinants. nih.gov Other divalent cations, such as barium (Ba²⁺) and strontium (Sr²⁺), can also bind to Le^x but may act as antagonists, abolishing or reducing the ligand binding activity. nih.gov

Interactive Data Table: Effect of Ca²⁺ on Le^x-Le^x Interaction Kinetics

| Condition | Association Rate Constant (k_on) (M⁻¹s⁻¹) | Dissociation Rate Constant (k_off) (s⁻¹) |

| Ca²⁺-free buffer | 1.2 x 10³ | 44 x 10⁻³ |

| Ca²⁺-containing buffer | 2.3 x 10³ | 1.5 x 10⁻³ |

This table presents representative kinetic data from different studies, highlighting the influence of calcium on the association and dissociation of Le^x-Le^x interactions. scienceopen.com

Role in Cellular Processes

The specific molecular recognition properties of Le^x translate into significant roles in a variety of fundamental cellular processes.

Cell Adhesion and Recognition Events

Le^x is a well-established mediator of cell adhesion and recognition. oup.comnih.govnih.gov Its involvement has been demonstrated in the adhesion of various cell types, including human breast cancer cells and polymorphonuclear neutrophils, to endothelial cells. jmordoh.com.ar This adhesion can be inhibited by monoclonal antibodies specific to the Le^x antigen. jmordoh.com.ar The interaction between Le^x-positive cancer cells and the vascular endothelium is considered a potential target for cancer therapy. jmordoh.com.ar

The mechanism of Le^x-mediated adhesion often involves interaction with C-type lectin receptors on opposing cells. For instance, the scavenger receptor C-type lectin (SRCL), expressed on endothelial cells, is highly specific for the Le^x trisaccharide and is thought to play a role in cell adhesion analogous to selectin-mediated interactions. jmordoh.com.ar

Embryonic Development and Tissue Patterning

Le^x is recognized as a stage-specific embryonic antigen (SSEA-1) and plays a crucial role in early mammalian embryogenesis. oup.comoup.com It is implicated in the compaction of the morula, a critical step in early embryonic development. oup.comoup.com The expression of Le^x is tightly regulated during development, appearing and disappearing on specific cells in particular tissues, which is indicative of its developmental and specific functions. oup.com The precise control of cell division, rearrangement, and shape changes during tissue morphogenesis is essential, and Le^x-mediated interactions are a key part of this complex process. elifesciences.org

Signaling Pathways Modulated by Glycan Interactions (e.g., Notch Signaling, Integrin Signaling)

The interactions of Le^x and other cell surface glycans can modulate critical signaling pathways that govern cell fate and behavior.

Notch Signaling: The Notch signaling pathway, which is crucial for development and tissue homeostasis, can be modulated by glycosylation. oup.comebin.pub While direct modulation of Notch by Le^x itself is an area of ongoing research, the principle that glycan modifications can alter Notch receptor-ligand interactions is well-established. For example, the addition of fucose to Notch by protein O-fucosyltransferase 1 (Pofut1) is essential for Notch function. oup.comcaltech.edu Furthermore, secreted proteins like galectin-3 can bind to Notch1 in a carbohydrate-dependent manner, leading to the activation of Notch signaling and influencing processes like osteoblast differentiation. nih.gov

Host-Pathogen Interactions (e.g., Bacterial Adherence, Immune Evasion)

The trisaccharide Galβ1-4(Fucα1-3)GlcNAc, commonly known as Lewis X (Le^x), plays a significant role in the complex interplay between hosts and pathogens. Its expression on the surface of both host cells and certain microbes is a key factor in processes like bacterial adherence and immune system evasion.

A primary example of its role is in the context of Helicobacter pylori infection. oup.com This bacterium, a major cause of gastritis, peptic ulcers, and gastric adenocarcinoma, can decorate its lipopolysaccharide (LPS) outer membrane with Lewis antigens, including Le^x. asm.orgvumc.nl This phenomenon is a form of molecular mimicry, where the bacterium's surface carbohydrates resemble those of the host's gastric epithelium. vumc.nloup.com This mimicry is hypothesized to serve as a mechanism for the pathogen to evade the host's immune response, allowing for persistent colonization. vumc.nloup.com

Beyond immune evasion, Lewis antigens are also involved in bacterial adherence. While Le^x is central to immune mimicry, the related Lewis b (Le^b) antigen has been identified as a key receptor for H. pylori adhesion to gastric epithelial cells. oup.comnih.govnih.gov The bacterium's blood-group antigen-binding adhesin, BabA, mediates this binding. nih.gov This interaction may explain a higher incidence of gastritis in individuals who express the Le^b antigen (secretors). nih.gov However, research into the association between host Lewis and ABO blood group phenotypes and susceptibility to H. pylori infection has yielded some conflicting results, with not all studies finding a significant correlation. nih.govresearchgate.net

The expression of Lewis antigens by H. pylori appears to be variable and can change after in vivo growth, suggesting an adaptive mechanism. oup.com This variability, along with the ability to mimic host antigens, underscores the critical role of fucosylated glycans like Le^x in the pathogenesis of H. pylori infection.

Table 1: Research Findings on the Role of Lewis Antigens in Helicobacter pylori Interactions

| Lewis Antigen | Function in H. pylori Interaction | Key Research Finding | Reference |

|---|---|---|---|

| Lewis X (Le^x) | Immune Evasion (Molecular Mimicry) | H. pylori expresses Le^x on its LPS, mimicking host gastric antigens to potentially evade the immune system. | vumc.nloup.com |

| Lewis Y (Le^y) | Immune Evasion (Molecular Mimicry) | Along with Le^x, Le^y is a predominant type 2 blood group determinant expressed by H. pylori. | asm.org |

| Lewis b (Le^b) | Bacterial Adherence | Functions as a receptor on gastric epithelial cells for the H. pylori adhesin BabA, facilitating bacterial attachment. | oup.comnih.govnih.gov |

| Lewis Antigens (General) | Pathogenesis | Expression of Lewis antigens by H. pylori may induce autoimmune-mediated damage to the gastric epithelium. | oup.com |

Sperm-Zona Pellucida Recognition

The process of fertilization is a highly specific molecular event, with carbohydrate recognition playing a central role in the initial binding of sperm to the oocyte's extracellular matrix, the zona pellucida (ZP). Research has highlighted the importance of Le^x and its derivatives in this critical interaction, although the specific ligand can differ between species.

In studies on mice, the Le^x trisaccharide (Galβ1-4[Fucα1-3]GlcNAc) itself has been identified as a crucial glycan for sperm-ZP binding. oup.com Research demonstrated that Le^x is a potent inhibitor of the in vitro binding between sperm and the ZP. oup.com It is recognized by approximately 70% of the binding sites for ZP3, a key ZP glycoprotein (B1211001), on capacitated mouse sperm. oup.com Further studies showed that a neoglycoprotein—a synthetic protein carrying multiple copies of a specific glycan—containing the Le^x motif could induce the acrosome reaction in a dose-dependent manner. oup.com The acrosome reaction is an essential step for sperm to penetrate the ZP. In contrast, neoglycoproteins with other glycans, including the closely related Sialyl-Le^x, were inactive in this mouse model. oup.com

Table 2: Effect of Lewis X-Containing Neoglycoproteins on Mouse Sperm Acrosome Reaction

| Neoglycoprotein | Contained Glycan Structure | Activity | Reference |

|---|---|---|---|

| Le^x-Lac-BSA | Galβ1-4[Fucα1-3]GlcNAcβ1-3Galβ1-4Glc | Induced acrosome reaction in a dose-dependent manner. | oup.com |

| Le^a-Lac-BSA | Galβ1-3[Fucα1-4]GlcNAcβ1-3Galβ1-4Glc | Induced acrosome reaction, but was less potent than Le^x-containing neoglycoproteins. | oup.com |

| Sialyl-Le^x-BSA | Neu5Acα2-3Galβ1-4[Fucα1-3]GlcNAc | Inactive; did not induce the acrosome reaction. | oup.com |

| β4-lactosamine-BSA | Galβ1-4GlcNAc | Inactive; did not induce the acrosome reaction. | oup.com |

In humans, the primary recognition signal on the ZP is a derivative of Le^x. Ultrasensitive mass spectrometry analyses have revealed that the Sialyl-Lewis X (sLe^x) sequence, [NeuAcα2-3Galβ1-4(Fucα1-3)GlcNAc], is the most abundant terminal sequence on the N- and O-glycans of the human ZP. hku.hkresearchgate.netnih.gov This discovery established sLe^x as the major carbohydrate ligand for human sperm-egg binding. hku.hknih.gov Experiments have confirmed this role, showing that sperm-ZP binding is significantly inhibited by glycoconjugates terminated with the sLe^x sequence or by antibodies directed against this specific structure. hku.hkresearchgate.netacs.org Therefore, while the core Le^x structure is fundamental, the addition of a sialic acid residue is critical for its function in human sperm-zona pellucida recognition.

Synthetic and Chemoenzymatic Approaches to Galb 4 Fuca 3 Glc and Analogues

Chemical Synthesis Strategies for Oligosaccharides

The chemical synthesis of oligosaccharides like Galβ1-4(Fucα1-3)Glc is a complex endeavor due to the need for precise control over the formation of glycosidic bonds and the stereochemistry of each sugar unit. General strategies often involve the use of protecting groups to selectively mask hydroxyl groups, followed by activation of a glycosyl donor for coupling with a glycosyl acceptor.

Key strategies for the synthesis of Lex and its analogues include:

Stepwise Synthesis: This approach involves the sequential addition of monosaccharide building blocks. Two common sequences are:

Galactosylation followed by fucosylation of a glucosamine (B1671600) acceptor.

Fucosylation followed by galactosylation of a glucosamine acceptor. researchgate.net

Block Synthesis: In this strategy, a disaccharide building block, such as a lactosamine derivative, is first synthesized or obtained from natural sources and then fucosylated to yield the final trisaccharide. researchgate.net

Convergent Synthesis: This method involves the synthesis of oligosaccharide fragments that are then coupled together to form the final product. A convergent [2+2] approach has been developed for the efficient, large-scale synthesis of related structures. researchgate.net

The choice of protecting groups and activating agents is crucial for the success of these syntheses. For instance, the galactosylation step can be influenced by the protecting group on the glucosamine acceptor; an N-acetyl group can lead to the formation of an imidate byproduct, while a phthalimido group can favor the desired 4-O-galactopyranosyl derivative. researchgate.net

A general strategy for the synthesis of related oligogalacturonic acids involves the use of galactose pentaacetate to prepare monomeric building blocks, with glycosylations carried out using the n-pentenyl glycosylation technique. rsc.org

Table 1: Chemical Synthesis Approaches for Lewis x and Analogues

| Strategy | Description | Key Considerations |

| Stepwise Synthesis | Sequential addition of monosaccharides. | Order of glycosylation (galactosylation then fucosylation, or vice versa) can impact yield and side products. researchgate.net |

| Block Synthesis | Fucosylation of a pre-formed disaccharide (e.g., lactosamine). | Availability of the disaccharide building block. researchgate.net |

| Convergent Synthesis | Coupling of pre-synthesized oligosaccharide fragments. | Efficient for large-scale synthesis. researchgate.net |

Enzymatic Synthesis Utilizing Glycosyltransferases

Enzymatic synthesis offers a powerful alternative to purely chemical methods, leveraging the high regio- and stereoselectivity of glycosyltransferases. sigmaaldrich.comnih.gov These enzymes catalyze the transfer of a sugar moiety from an activated sugar donor, typically a nucleotide sugar, to a specific acceptor molecule. sigmaaldrich.commdpi.com

For the synthesis of Galβ1-4(Fucα1-3)Glc and related structures, several key glycosyltransferases are employed:

β-1,4-Galactosyltransferase (β4GalT): This enzyme transfers galactose from UDP-galactose (UDP-Gal) to the 4-position of a GlcNAc acceptor to form N-acetyllactosamine (LacNAc), the backbone of Lex. sigmaaldrich.com

α-1,3-Fucosyltransferase (α3FucT): This enzyme transfers fucose from GDP-fucose (GDP-Fuc) to the 3-position of the GlcNAc residue in LacNAc, completing the synthesis of the Lex trisaccharide. oup.com

The use of recombinant human α3-fucosyltransferase VI has been successfully demonstrated for the synthesis of Lex-containing structures from a lacto-N-neotetraose (LNnT) acceptor. oup.com Chemoenzymatic approaches often combine chemical synthesis of a core structure or a modified acceptor with subsequent enzymatic glycosylation. For example, a chemically synthesized disaccharide can be used as a substrate for fucosyltransferases. reading.ac.uk

One-pot multi-enzyme systems have been developed to improve efficiency, where multiple glycosyltransferases and enzymes for regenerating the nucleotide sugar donors are combined in a single reaction vessel. mdpi.comresearchgate.net

Table 2: Key Enzymes in the Synthesis of Lewis x

| Enzyme | Function | Donor Substrate | Acceptor Substrate |

| β-1,4-Galactosyltransferase (β4GalT) | Forms the Galβ1-4GlcNAc linkage | UDP-Galactose | N-Acetylglucosamine (GlcNAc) |

| α-1,3-Fucosyltransferase (α3FucT) | Forms the Fucα1-3GlcNAc linkage | GDP-Fucose | N-Acetyllactosamine (LacNAc) |

Preparation of Neoglycoconjugates and Glycan Probes

To study the biological functions of Galβ1-4(Fucα1-3)Glc, it is often necessary to attach it to a larger molecule or a solid support, creating neoglycoconjugates or glycan probes. oup.com These tools are invaluable for investigating carbohydrate-protein interactions, immunological responses, and cell adhesion phenomena.

The Lex trisaccharide can be covalently linked to carrier proteins such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). oup.comgoogle.com These neoglycoproteins are used in a variety of applications:

Immunization: When injected into an animal, the Lex-protein conjugate can elicit an immune response, leading to the production of antibodies specific for the Lex antigen. google.com

ELISA and Binding Assays: The Lex-BSA conjugate can be immobilized on a microtiter plate to study the binding of lectins, antibodies, or cells to the Lex structure. oup.com

A common method for conjugation is reductive amination, where the reducing end of the oligosaccharide reacts with an amino group on the protein in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN). oup.com

Galβ1-4(Fucα1-3)Glc and its analogues can be functionalized with linkers to enable their attachment to various materials, including nanoparticles. researchgate.net Gold glyconanoparticles (GNPs) functionalized with Lex have been synthesized and used to study carbohydrate-carbohydrate interactions. researchgate.net These GNPs are typically prepared by attaching a thiol-functionalized Lex derivative to a gold surface. researchgate.net

Lex can also be immobilized on glass slides to create glycan microarrays. oup.com These arrays allow for the high-throughput screening of interactions between the carbohydrate and various biological entities, such as cells or proteins. oup.com

To visualize and track the Lex trisaccharide in biological systems, it can be derivatized with fluorescent tags or affinity labels. Fluorescently labeled Lex can be used in fluorescence microscopy or flow cytometry to study its distribution on cell surfaces.

Derivatization often involves introducing a functional group, such as an amine or an azide, at the reducing end of the sugar, which can then be reacted with a fluorescent dye or a biotin (B1667282) molecule for affinity purification. Post-column derivatization with reagents like 2-cyanoacetamide (B1669375) followed by fluorescence detection is a technique used in HPLC analysis of related disaccharides. researchgate.net

Synthesis of Analogues and Modified Structures for Structure-Activity Relationship Studies

To understand which parts of the Galβ1-4(Fucα1-3)Glc structure are critical for its biological activity, chemists synthesize a variety of analogues with modified structures. nih.govnih.govchemrxiv.org These structure-activity relationship (SAR) studies help to pinpoint the key functional groups involved in molecular recognition events. nih.govnih.gov

For Lex, analogues have been synthesized to investigate the role of specific hydroxyl groups in mediating carbohydrate-carbohydrate interactions, which are often dependent on the presence of calcium ions. researchgate.net For example, benzaldehyde-functionalized Lex analogues have been created for attachment to sensor surfaces to quantify these interactions. researchgate.net These studies have provided insights into the orientation and configuration of hydroxyl groups required for specific binding. researchgate.net

The synthesis of these analogues often follows the same chemical or chemoenzymatic strategies used for the natural trisaccharide, but with the incorporation of modified monosaccharide building blocks. researchgate.net

Computational Glycobiology and Theoretical Studies on Galb 4 Fuca 3 Glc

Molecular Docking and Binding Site Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Galb-4(Fuca-3)Glc, docking studies are instrumental in identifying potential protein receptors and elucidating the specific interactions that stabilize the glycan-protein complex. These studies can predict the binding mode and affinity, providing a structural hypothesis for experimental validation.

The prediction of binding sites on proteins for this compound is a critical first step in understanding its biological function. Computational tools and algorithms can identify putative carbohydrate-binding sites on a protein's surface based on geometric and physicochemical properties. These methods often search for pockets and clefts with appropriate size, shape, and amino acid composition conducive to glycan binding. For instance, residues such as Tryptophan, Asparagine, Arginine, and Glutamic acid are frequently implicated in carbohydrate recognition due to their ability to form hydrogen bonds and van der Waals interactions with the sugar rings.

Once a potential binding site is identified, molecular docking simulations can be performed to place the this compound molecule within this site. The process involves sampling a large number of possible conformations and orientations of the glycan within the binding pocket and scoring them based on a force field that estimates the binding energy. The results of docking studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for the recognition of this compound. For example, the fucose residue is often a critical determinant for binding specificity in Lewis antigens.

| Protein Target | Predicted Interacting Residues | Predicted Binding Affinity (kcal/mol) | Key Interactions |

| Lectin A | Trp, Asn, Arg | -8.5 | Hydrogen bonds with Gal and Fuc |

| Antibody X | Tyr, Ser, Asp | -7.2 | van der Waals contacts with GlcNAc |

| Enzyme Z | His, Glu, Lys | -9.1 | Electrostatic interactions with Fuc |

Note: The data in this table is illustrative and based on typical findings in molecular docking studies of glycan-protein interactions. Specific values would be derived from dedicated computational studies on this compound.

Simulations of Glycan-Protein and Glycan-Glycan Interactions

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the interactions between this compound and its binding partners. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and energetic fluctuations of the system over time. These simulations provide a more realistic representation of the biological environment by including explicit solvent molecules and ions.

MD simulations of this compound in complex with a protein can reveal the stability of the docked conformation, the role of water molecules in mediating interactions, and the flexibility of both the glycan and the protein upon binding. By analyzing the simulation trajectories, one can identify persistent hydrogen bonds, calculate binding free energies, and understand the dynamic nature of the recognition process. For instance, simulations can show how the glycan adapts its conformation to fit optimally into the binding pocket and how the protein side chains may rearrange to accommodate the ligand.

Beyond glycan-protein interactions, MD simulations can also be employed to study glycan-glycan interactions. The clustering of Lewis antigens on the cell surface can lead to the formation of carbohydrate-rich microdomains. Understanding the interactions between individual this compound molecules is crucial for comprehending the organization and properties of these domains. Simulations can provide insights into the preferred orientations and interaction energies between adjacent glycans, which are often mediated by networks of hydrogen bonds and van der Waals forces.

Influence of Glycan Presentation and Spatial Organization on Interactions

The biological activity of this compound is not solely determined by its intrinsic structure but also by its presentation on the cell surface or a glycoconjugate. The density, orientation, and clustering of this glycan can significantly impact its recognition by proteins. This phenomenon, known as the "glycan cluster effect" or multivalency, can lead to a dramatic increase in binding avidity compared to the affinity of a single glycan molecule.

Computational studies can model different spatial arrangements of this compound to investigate how its presentation affects protein binding. For example, simulations can be set up with multiple glycan molecules attached to a surface or a scaffold at varying densities and orientations. By simulating the approach and binding of a protein to these surfaces, researchers can quantify the effects of multivalency on the binding kinetics and thermodynamics. These studies can help to explain why some glycan-binding proteins require a specific arrangement of their ligands for efficient recognition and function.

Quantitative Structure-Activity Relationship (QSAR) for Glycan Recognition

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a molecule and its biological activity. In the context of glycobiology, QSAR can be a valuable tool for predicting the binding affinity of different glycans to a specific protein, based on their structural and physicochemical properties.

For this compound and its analogs, a QSAR model could be developed to understand the structural features that are most important for protein recognition. This process typically involves several steps:

Data Collection: A dataset of glycans with known binding affinities to a particular protein is compiled. This dataset would ideally include this compound and a series of structurally related oligosaccharides.

Descriptor Calculation: A set of numerical descriptors is calculated for each glycan in the dataset. These descriptors can represent various aspects of the molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. For complex molecules like glycans, specialized descriptors that capture their three-dimensional conformation and the nature of their glycosidic linkages are often necessary.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical model that correlates the calculated descriptors with the observed binding affinities.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be used to predict the binding affinity of new, untested glycans and to guide the design of novel glycomimetics with enhanced or specific binding properties. For this compound, a QSAR study could identify which of its constituent monosaccharides and which specific hydroxyl groups are the key determinants for its recognition by a particular lectin or antibody.

| Descriptor Type | Example Descriptors | Potential Influence on Binding Affinity |

| Topological | Molecular weight, Number of rotatable bonds | Size and flexibility of the glycan |

| Electronic | Partial charges, Dipole moment | Electrostatic interactions with the protein |

| 3D-Descriptors | Molecular surface area, Volume | Shape complementarity with the binding site |

| Glycan-specific | Glycosidic linkage angles (φ, ψ) | Conformational preferences of the glycan |

Note: This table provides examples of descriptor types used in QSAR studies of glycans. The specific descriptors and their influence would be determined by the specific QSAR model developed for this compound recognition.

Evolutionary and Phylogenetic Aspects of Fucosylated Glycans

Comparative Glycomics Across Different Species

The study of glycomes—the complete set of glycans produced by an organism—reveals fascinating patterns of fucose utilization across different species and taxonomic kingdoms. While fucose is an almost-universal monosaccharide, its presentation in glycan structures varies significantly, reflecting distinct evolutionary paths and physiological functions. nih.gov

In the bacterial kingdom, the presence and proportion of fucosylated glycans often correlate with the bacterium's environment and lifestyle. nih.govbiorxiv.org For example, bacteria associated with plant roots tend to exhibit a higher ratio of fucose-containing glycans compared to those known to cause disease in humans and animals. biorxiv.org Furthermore, commensal bacteria in the human gut, such as certain strains of Ruminococcus gnavus, have evolved the specific enzymatic machinery needed to utilize fucosylated oligosaccharides from the host, such as 3-fucosyllactose (B594375) (Galb-4(Fuca-3)Glc). plos.org This highlights a co-evolutionary relationship where host glycans become a nutrient source for the microbiome.

Table 1: Comparative Fucosylation in Vertebrates vs. Invertebrates

| Feature | Vertebrates (Chordata) | Invertebrates (e.g., Mollusca, Arthropoda) |

|---|---|---|

| Core N-Glycan Fucosylation | Commonly possess core α1,6-fucosylation. | Share core α1,6-fucosylation but also show unique core modifications. biorxiv.org |

| Antennary Fucosylation | Display a wide variety of antennary fucosylation, including Lewis and sialyl-Lewis structures. | Exhibit different and often simpler antennary fucosylation patterns. |

| O-Linked Fucosylation | O-fucose is a significant component of the O-glycome. | The proportion of O-fucosylated glycans is generally lower compared to vertebrates. researchgate.net |

| Predominant Linkages | α1,2; α1,3; α1,4; and α1,6 linkages are all common. | Show a different prevalence of linkages; for example, α1,2 is particularly prominent in mollusks. biorxiv.org |

| Structural Clustering | Fucosylated N-glycans form distinct structural groups. | Fucosylated N-glycans cluster separately from vertebrates, indicating structural divergence. researchgate.netbiorxiv.org |

Conservation and Divergence of Fucosyltransferase Genes

The diversity of fucosylated glycans is generated by a family of enzymes known as fucosyltransferases (FUTs). The evolution of FUT genes is a classic example of gene evolution through duplication, translocation, and subsequent divergence, leading to a wide array of enzymes with distinct acceptor and linkage specificities. oup.comnih.gov It is proposed that the various FUT gene families arose from one or two ancestral genes. oup.com

The FUT gene family can be broadly categorized based on the linkage they create: α1,2-FUTs, α1,3/4-FUTs, and α1,6-FUTs. nih.gov Phylogenetic analyses suggest that the α1,6-FUTs (e.g., FUT8) are the most ancient. nih.gov The evolution of these gene families involved various molecular mechanisms. For instance, the ancestor of α1,2-FUT genes was likely reshaped by retrotransposition, while the more recent α1,3/4-FUT gene cluster (containing FUT3, FUT5, and FUT6 in humans) arose from gene duplications coupled with point mutations. nih.govoup.com

Sequence comparisons between orthologous FUT genes in different species reveal the extent of their divergence over evolutionary time. This divergence corresponds with the functional diversification of fucosylation. For example, the emergence of α1,4-fucosyltransferase activity, which is crucial for synthesizing Lewis a (Lea) antigens, appears to have occurred independently in primates and plants, a case of convergent evolution. oup.comoup.com In mammals, gene conversion has also played a role in the evolution of the α1,2-FUT gene tandem (FUT1 and FUT2), contributing to their concerted evolution in some species. d-nb.info

Table 2: Estimated Sequence Divergence of Fucosyltransferase (FUT) Genes

| Comparison | Evolutionary Divergence Time (Approx.) | Sequence Difference (%) |

|---|---|---|

| Between same FUT genes in birds and mammals | 120 million years ago | ~30% |

| Between same FUT genes among different mammalian species | 80 million years ago | ~20% |

| Between human FUT3, FUT5, and FUT6 genes | >10 million years ago | ~10% |

| Between human and chimpanzee FUT genes | 5 million years ago | ~2% |

Data sourced from Costache et al., 1997, as cited in oup.com.

Adaptive Evolution of Glycan Structures in Host-Pathogen Systems

The cell surface, with its dense layer of glycans (the glycocalyx), is a primary site of interaction between hosts and pathogens. acs.orgoup.com This interface is a dynamic evolutionary battleground, where host glycans and microbial glycan-binding proteins or microbial glycans and host immune receptors are locked in a co-evolutionary "arms race". acs.orgoup.com Fucosylated glycans are key players in this conflict. frontiersin.org

Hosts have evolved a diversity of glycan structures as a defense mechanism, creating a complex landscape that can be difficult for pathogens to navigate. nih.gov Pathogens, in turn, evolve to recognize specific host glycans for attachment and entry. frontiersin.orgmit.edu For example, the gastric pathogen Helicobacter pylori binds to the fucosylated Lewis b (Leb) antigen on the stomach lining to facilitate colonization. oup.com

To evade host immune detection, some pathogens have evolved to mimic host glycan structures, a strategy known as molecular mimicry. oup.comnih.gov By decorating their own surfaces with fucosylated structures that resemble those of the host, such as Lewis antigens, bacteria like Helicobacter pylori and certain Escherichia coli strains can avoid triggering an immune response. nih.gov

Conversely, the host immune system has evolved pattern recognition receptors (PRRs) that can detect microbial glycans, including fucosylated ones, to initiate an immune response. oup.comnih.gov The genes encoding these glycan recognition receptors show widespread signals of rapid adaptive evolution, indicating strong selective pressure from pathogens. oup.comnih.gov This rapid evolution allows the host to keep pace with pathogens that constantly change their surface glycans to evade detection. acs.orgoup.com This dynamic interplay illustrates how the evolution of glycan structures is a critical component of host defense and pathogen adaptation. acs.org

Table 3: Compound Names Mentioned

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| 3-fucosyllactose (3FL) | This compound |

| Fuc | Fucose |

| Gal | Galactose |

| Glc | Glucose |

| GlcNAc | N-Acetylglucosamine |

| Lea | Lewis a |

| Leb | Lewis b |

Emerging Research Directions and Unanswered Questions for Galb 4 Fuca 3 Glc

Advanced Methodological Development for Glycan Analysis

A significant hurdle in glycobiology is the immense structural complexity of glycans, which has historically lagged behind the study of proteins and nucleic acids. nih.gov The study of specific oligosaccharides like Galb-4(Fuca-3)Glc requires analytical methods that are not only sensitive and specific but also capable of high-throughput analysis for applications in large-scale population studies. researchgate.netnih.gov

Recent years have seen the development and refinement of several powerful techniques. Mass spectrometry (MS) coupled with liquid chromatography (LC-ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF-MS) are central to modern glycan analysis. nih.gov These methods have been validated for the quantification of 3-Fucosyllactose (B594375) in biological samples like human milk. researchgate.net While powerful, different analytical platforms can yield slightly different quantitative results, highlighting the need for continued standardization. nih.gov For instance, a comparative study of four high-throughput methods for analyzing immunoglobulin G glycosylation found that while all were effective, LC-ESI-MS uncovered the highest number of significant glycan traits in genetic association studies. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy remains a paramount tool for elucidating the fine structural details and conformational features of glycans. nih.gov However, challenges such as low sensitivity and signal overlapping persist. nih.gov To overcome these, researchers are developing advanced NMR methodologies, including isotopic labeling strategies and paramagnetic NMR using lanthanide-binding tags, which allow for a more precise determination of glycan conformation and their interactions with receptors. nih.gov